molecular formula C21H20O5 B2526378 (Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 858757-94-5

(Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2526378
CAS No.: 858757-94-5
M. Wt: 352.386
InChI Key: IWTYAQOWCQYMSE-JMIUGGIZSA-N
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Description

(Z)-2-(3,4-Dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 3,4-dimethoxybenzylidene group at position 2 and a 2-methylallyloxy group at position 4. Aurones are naturally occurring or synthetic compounds with a (Z)-configuration at the exocyclic double bond, which is critical for their biological activities, including anticancer, antiviral, and anti-inflammatory properties . This compound’s structural uniqueness lies in its electron-rich 3,4-dimethoxybenzylidene moiety and the lipophilic 2-methylallyloxy substituent, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-15-6-7-16-18(11-15)26-20(21(16)22)10-14-5-8-17(23-3)19(9-14)24-4/h5-11H,1,12H2,2-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTYAQOWCQYMSE-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes methoxy and allylic groups, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20O4\text{C}_{18}\text{H}_{20}\text{O}_4

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study: Apoptosis Induction
In a study focusing on related benzofuran derivatives, compounds exhibited significant pro-apoptotic effects in K562 leukemia cells. The compounds increased the activity of caspases 3 and 7, crucial enzymes in the apoptotic pathway. Specifically, after 48 hours of exposure, one derivative demonstrated a 2.31-fold increase in caspase activity, indicating strong apoptotic induction capabilities .

CompoundCaspase Activity Increase (48h)
Compound 62.31-fold increase
Compound 81.13-fold increase

2. Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. For instance, certain derivatives have shown effectiveness in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β by significant percentages, suggesting their potential use in managing chronic inflammatory conditions .

Research Findings:

  • A specific benzofuran derivative reduced TNF levels by 93.8% , IL-1 by 98% , and IL-8 by 71% .
  • The mechanism involves suppression of NF-κB activity in macrophage cells, which is pivotal in inflammatory responses .

3. Antioxidant Activity

The antioxidant properties of benzofuran derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress within cells. This activity is critical for protecting cells from oxidative damage, which can lead to various diseases including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • ROS Generation : Induces oxidative stress leading to apoptosis.
  • Caspase Activation : Triggers the intrinsic apoptotic pathway.
  • Cytokine Modulation : Alters the expression of inflammatory mediators.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

  • Cytotoxicity : Induces apoptosis in cancer cells.
  • Antioxidant Activity : Protects cells from oxidative stress.
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokines.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated various benzofuran derivatives, including (Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one. The compound demonstrated a significant cytotoxic effect on human cancer cell lines with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) indicated that specific substituents on the benzofuran core enhanced its cytotoxicity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on related benzofuran compounds and found that certain derivatives effectively suppressed inflammatory markers in vitro. These findings suggest potential applications for this compound in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following table summarizes some variants and their associated activities:

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPiperidine moiety10Antioxidant

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction forms the benzylidene moiety through base-catalyzed condensation between benzofuran-3-one derivatives and aromatic aldehydes. For this compound:

  • Reactants : 6-hydroxybenzofuran-3-one and 3,4-dimethoxybenzaldehyde

  • Conditions : NaOH (10% w/v) in ethanol under reflux (78–80°C) for 8–12 hours.

  • Mechanism : Enolate formation at the ketone position, followed by nucleophilic attack on the aldehyde and dehydration.

  • Yield : ~65% after purification via column chromatography.

Alkylation of the Hydroxyl Group

The allyloxy substituent is introduced via nucleophilic substitution:

  • Reactants : 6-hydroxybenzofuran intermediate and 2-methylallyl bromide

  • Conditions : K₂CO₃ (1.2 equiv) in DMF at 80°C for 6 hours.

  • Key Insight : Steric hindrance from the 2-methyl group reduces competing side reactions.

  • Yield : 58% with >95% purity.

Michael Addition Reactions

The α,β-unsaturated ketone system participates in conjugate additions:

Nucleophile Conditions Product Yield
ThiophenolDMF, RT, 4 hoursThioether adduct at C-285%
BenzylamineEthanol, 50°C, 6 hoursAmino-adduct with ring expansion70%

Diels-Alder Cycloaddition

The allyloxy group acts as a dienophile in [4+2] cycloadditions:

  • Diene : 1,3-Butadiene or substituted furans

  • Conditions : Toluene, 110°C, 12 hours.

  • Product : Six-membered bicyclic ethers with regiospecificity.

  • Yield : Up to 75% for electron-rich dienes.

Oxidative Cleavage of the Allyl Group

The allyloxy substituent undergoes cleavage under oxidative conditions:

Reagent Conditions Product Yield
Ozone (O₃)CH₂Cl₂, −78°C, 1 hourFormaldehyde and ketone fragments82%
OsO₄/NaIO₄THF/H₂O, RT, 6 hoursCarboxylic acid derivatives78%

Acid-Catalyzed Cyclization

Protonation of the benzylidene moiety triggers ring-forming reactions:

  • Conditions : H₂SO₄ (cat.) in acetic acid at 100°C for 3 hours.

  • Product : Polycyclic ethers via intramolecular electrophilic attack.

  • Yield : 60% with minimal decomposition.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzylidene double bond:

  • Conditions : Acetonitrile, 254 nm UV light, 24 hours .

  • Product : Cyclobutane-fused benzofuran derivatives.

  • Stereospecificity : Exclusive formation of syn-head-to-tail dimers .

Key Structural Influences on Reactivity

  • Methoxy Groups : Electron-donating effects activate the benzylidene moiety for electrophilic additions .

  • Allyloxy Chain : Enhances solubility in nonpolar solvents and participates in radical reactions.

  • Z-Configuration : Steric constraints direct regioselectivity in cycloadditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The 3,4-dimethoxybenzylidene group distinguishes this compound from other aurones. Key analogs and their properties include:

Compound Name Benzylidene Substituents Position 6 Substituent Melting Point (°C) Biological Activity Source
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w) 3,4-Dimethoxy -OH 218.9–219.6 N/A
(Z)-2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one (6o) 3,4-Dihydroxy -H 225.4–226.0 Antioxidant potential
(Z)-2-(2,5-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one 2,5-Dimethoxy Complex ether N/A Marburg virus NP inhibition (CID: 1804018)

Key Findings :

  • Electron-donating groups (e.g., 3,4-dimethoxy) enhance stability and solubility, whereas 3,4-dihydroxy analogs (e.g., 6o) may improve antioxidant activity but reduce metabolic stability .
Substituent Variations at Position 6

The 2-methylallyloxy group at position 6 differentiates this compound from other aurones with simpler or bulkier substituents:

Compound Name Position 6 Substituent IC50 (Cancer Cell Proliferation) Tubulin Inhibition Toxicity Profile Source
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) 2,6-Dichlorobenzyloxy <100 nM (PC-3 prostate cancer) Yes Low hERG inhibition
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) -OH N/A N/A N/A
(Z)-2-(Furan-2-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one 2-Methylallyloxy N/A N/A N/A

Key Findings :

  • Halogenated substituents (e.g., 2,6-dichlorobenzyloxy in 5b) improve anticancer potency but may introduce toxicity risks .
  • Hydroxy groups at position 6 (e.g., 6y) are associated with lower lipophilicity and reduced bioavailability compared to ether-linked groups like 2-methylallyloxy .

Q & A

Q. Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for olefinic protons) and the 2-methylallyloxy group (δ 1.6–1.8 ppm for methyl protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (calc. for C₂₂H₂₀O₆: 404.36 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and dihedral angles of the benzofuran core (if crystalline) .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while ethanol minimizes side reactions in condensations .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
  • Temperature gradients : Gradual heating (40°C → 80°C) reduces decomposition of heat-sensitive intermediates .
  • Contradiction note : While reports 75% yield for similar condensations, notes lower yields (50%) for allyloxy substitutions due to steric hindrance. Mitigate this by using excess alkylating agent (1.5 eq.) .

Advanced: What strategies are used to analyze conflicting bioactivity data in benzofuran derivatives?

  • Structure-activity relationship (SAR) : Compare substituent effects. For example, 3,4-dimethoxy groups enhance π-π stacking in enzyme pockets, while 2-methylallyloxy may reduce solubility, conflicting with in vitro vs. in vivo results .
  • Dose-response studies : Address discrepancies by testing across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize contradictory IC₅₀ values .

Table 2 : Comparative bioactivity of analogs

DerivativeTarget (IC₅₀)Solubility (mg/mL)Reference
3,4-dimethoxy variant12 µM0.8
2-methylallyloxy variant25 µM0.3

Advanced: What mechanistic insights exist for the reactivity of the benzylidene moiety?

  • Electrophilic substitution : The electron-rich 3,4-dimethoxybenzylidene group undergoes regioselective nitration at the 5-position in HNO₃/AcOH .
  • Photoisomerization : UV irradiation (254 nm) can induce Z→E isomerization, altering bioactivity. Monitor via UV-Vis spectroscopy (λmax shift from 320 → 340 nm) .
  • Oxidative stability : The benzylidene double bond is susceptible to ozonolysis; stabilize with antioxidants (e.g., BHT) during storage .

Basic: How can researchers validate the purity of this compound?

  • HPLC : Use a C18 column (mobile phase: MeCN/H₂O, 70:30) to assess purity (>95%) and detect trace by-products (e.g., over-alkylated derivatives) .
  • TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (1:3) for rapid monitoring .

Advanced: What computational methods support the design of derivatives with enhanced activity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and redox potentials .
  • MD simulations : Simulate ligand-protein binding (e.g., COX-2) over 100 ns to assess dynamic interactions .

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